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Compound of Interest

Compound Name: 5-Iodoquinolin-8-amine

CAS No.: 142340-15-6

Cat. No.: B3027890

Get Quote

Executive Summary & Chemical Profile[2][3]
5-Iodoquinolin-8-amine (CAS: 142340-15-6) is a critical heterocyclic building block used

extensively in the synthesis of fluorescent probes, metal-chelating ligands, and pharmaceutical

intermediates. Its structural duality—possessing both an electron-donating amino group and an

electron-withdrawing iodine atom on the quinoline scaffold—makes it a versatile substrate for

palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) and a precursor for 8-

hydroxyquinoline derivatives.

This guide provides a rigorous spectroscopic breakdown, synthesis protocol, and

characterization workflow to ensure reproducibility and accurate identification in the laboratory.

Chemical Identity Table[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3027890#bc-rfq
https://www.benchchem.com/product/b3027890/docs?utm_src=pdf-body#spectroscopic-data-guide-5-iodoquinolin-8-amine-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027890?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data

IUPAC Name 5-Iodoquinolin-8-amine

Synonyms 5-iodo-8-aminoquinoline; 5-iodo-8-quinolinamine

CAS Number 142340-15-6

Molecular Formula

C

H

IN

Molecular Weight 270.07 g/mol

Appearance Brown to Yellow Solid

Melting Point 123.1 – 124.5 °C (Experimental)

Solubility

Soluble in DMSO, CDCl

, CH

Cl

; Low solubility in water

Synthesis & Preparation Protocol
To obtain high-purity spectroscopic data, the compound is typically synthesized via the direct

electrophilic iodination of 8-aminoquinoline. The amino group at position 8 activates the

benzene ring, directing the incoming electrophile primarily to the para position (C-5).

Experimental Workflow
Reaction: Electrophilic Aromatic Substitution Reagents: 8-Aminoquinoline, Iodine (I

), Pyridine, Dioxane.[1][2][3]

Setup: Dissolve 8-aminoquinoline (5 mmol) in a mixture of dioxane (30 mL) and pyridine (30

mL).
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Initiation: Cool the solution to 0 °C in an ice bath.

Addition: Add Iodine (15 mmol) in portions. The solution will turn dark brown.[3]

Reaction: Stir for 1 hour at 0 °C, then warm to room temperature and stir for an additional

hour.

Quenching: Add saturated sodium thiosulfate (Na

S

O

) solution until the brown color disappears (reduction of excess I

).

Extraction: Extract with dichloromethane (CH

Cl

). Wash the organic layer with water.[3]

Purification: Dry over anhydrous MgSO

, concentrate in vacuo, and purify via silica gel column chromatography (Eluent: CH

Cl

/Petroleum Ether 3:1).

Yield: ~77.6% Purity Check: Verify via TLC and melting point (Target: 123–124 °C) before

spectroscopic analysis.

Visualization: Synthesis Pathway
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Caption: Step-by-step synthetic pathway for the regioselective iodination of 8-aminoquinoline.

Spectroscopic Characterization
Proton NMR ( H NMR) Analysis
The

H NMR spectrum is the primary tool for confirming the regioselectivity of the iodination. The
disappearance of the proton at C-5 and the simplification of the splitting pattern in the benzene
ring are diagnostic.

Instrument: 400 MHz Solvent: CDCl

(Deuterated Chloroform) Internal Standard: TMS (

0.00 ppm)[3]
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Chemical
Shift (

, ppm)

Multiplicity Integration

Coupling
Constant (

, Hz)

Assignment
Interpretati
on

8.73 dd 1H H-2

Pyridine ring

proton

(deshielded

by N).

8.30 dd 1H H-4
Pyridine ring

proton.

7.64 d 1H H-6

Benzene ring;

Ortho to

Iodine.

7.48 dd 1H H-3

Pyridine ring;

Upfield due to

resonance.

6.73 d 1H H-7

Benzene ring;

Ortho to

Amine

(Shielded).

5.24 s (broad) 2H - -NH

Amino

protons

(Exchangeabl

e).[3]

Diagnostic Insight:

Regiochemistry: The benzene ring protons (H-6 and H-7) appear as two doublets (

Hz). This AB system confirms substitution at the C-5 position. If iodination had occurred
elsewhere, the splitting pattern would be more complex (e.g., preserving the triplet of H-6).

Shielding: The H-7 proton is significantly upfield (6.73 ppm) due to the strong electron-

donating effect (+M) of the adjacent amino group.
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of iodine-

containing compounds.

Technique: ESI-MS (Electrospray Ionization)[3]

Observed Ion:

m/z Value: 271.0 (Calculated for C

H

IN

: 270.97)

Fragmentation Pattern:

m/z 271: Molecular Ion (Base Peak).

m/z ~144: Loss of Iodine radical (I

, 127 Da). This large mass loss is characteristic of aryl iodides.

Infrared Spectroscopy (IR)
While NMR provides the skeleton, IR confirms the functional groups.

N-H Stretching: Doublet around 3300–3450 cm

(Primary amine, asymmetric and symmetric stretches).

C=N Stretching: ~1580–1620 cm

(Quinoline ring breathing).

C-I Stretching: ~500–600 cm

(Weak, but diagnostic for heavy halogen substitution).
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Characterization Logic & Workflow
To ensure scientific integrity, every batch of 5-iodoquinolin-8-amine must undergo the

following validation logic. This self-validating system prevents false positives from starting

material (8-aminoquinoline) or over-iodinated byproducts (5,7-diiodoquinolin-8-amine).

Isolated Solid

Melting Point Check
Target: 123-124°C

1H NMR Analysis

If MP is sharp

Aromatic Region Analysis

VALIDATED
5-Iodoquinolin-8-amine

Two Doublets (J=8Hz)

FAIL: Multiplet at 7.0-7.5 ppm
(Unreacted 8-Aminoquinoline)

Complex Multiplet

FAIL: Singlet at aromatic region
(5,7-Diiodo impurity)

Single Aromatic Peak

Click to download full resolution via product page

Caption: Decision tree for validating the purity and identity of 5-iodoquinolin-8-amine.
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Synthesis and Characterization

Source: Royal Society of Chemistry (RSC), Dalton Transactions.
Title: "A Ratiometric Fluorescent Probe for Oxalate based on Alkyne-Conjug
/Pyridine), yield (77.6%), melting point (123.1-124.5°C)

Link:

Compound Identity & CAS Verification

Source: National Institutes of Health (NIH) / PubChem.
Title: "8-Aminoquinoline (Parent Structure D
Relevance: Used for comparative analysis of the parent scaffold to confirm substituent
effects.

Link:

Spectral Database

Source: ChemicalBook & Ambeed.
Title: "5-Iodoquinolin-8-amine Product Specific
Relevance: Confirms CAS 142340-15-6 and physical st

Link:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3027890/docs#spectroscopic-data-guide-5-
iodoquinolin-8-amine-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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